Plomestane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

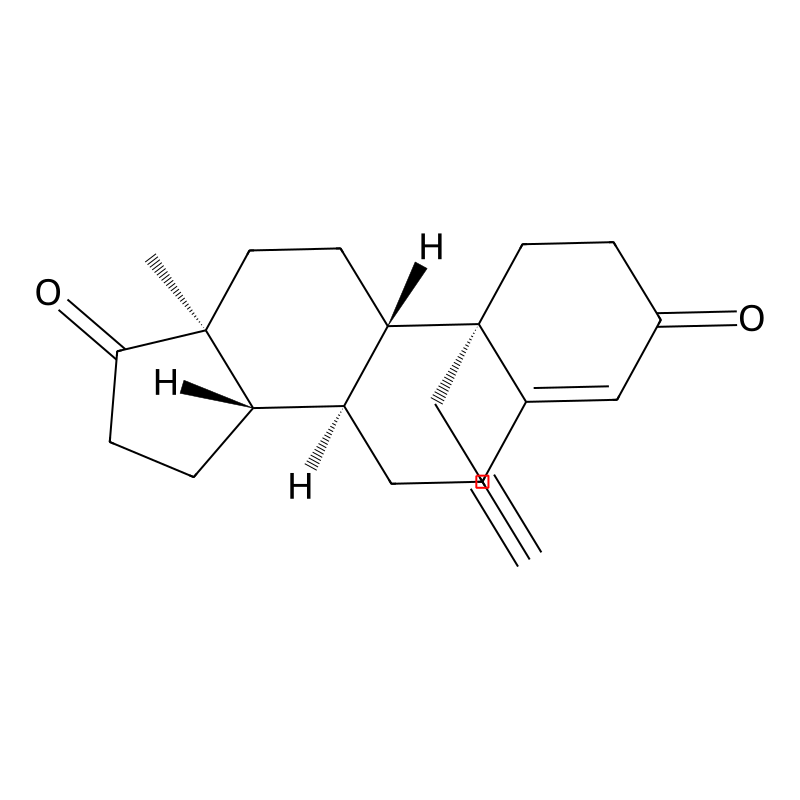

Plomestane is a synthetic compound classified as a steroidal aromatase inhibitor, which is primarily utilized in the treatment of hormone-sensitive cancers, particularly breast cancer. Its chemical formula is C21H26O2, and it has been identified for its ability to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens from androgens. This inhibition leads to decreased estrogen levels in the body, which can slow or stop the growth of estrogen-dependent tumors .

Plomestane functions by competitively inhibiting the aromatase enzyme (EC 1.14.14.1), which catalyzes the conversion of androgens into estrogens. The mechanism involves binding to the active site of aromatase, preventing substrate access and subsequent enzymatic activity. This reaction is critical in therapeutic applications for conditions influenced by estrogen levels, such as breast cancer .

The biological activity of Plomestane is primarily characterized by its role as an aromatase inhibitor. Studies have demonstrated that it effectively reduces circulating estrogen levels, which is beneficial in treating hormone-sensitive cancers. Additionally, Plomestane has shown potential in reducing tumor proliferation and improving patient outcomes in clinical settings . Its selectivity for aromatase over other steroidogenic enzymes contributes to its therapeutic efficacy and safety profile.

Plomestane can be synthesized through various chemical pathways. One common method involves the modification of steroid precursors through specific reactions that introduce functional groups necessary for aromatase inhibition. The synthesis typically includes steps such as oxidation, reduction, and cyclization to achieve the desired molecular structure. Detailed synthetic routes are often documented in patent literature, highlighting variations that may enhance yield or purity .

The primary application of Plomestane is in oncology, particularly for treating breast cancer in postmenopausal women. By lowering estrogen levels, it helps manage hormone receptor-positive tumors. Additionally, ongoing research explores its potential use in other estrogen-related conditions and its efficacy compared to non-steroidal aromatase inhibitors .

Interaction studies involving Plomestane focus on its pharmacokinetics and pharmacodynamics. Research indicates that Plomestane interacts with cytochrome P450 enzymes during metabolism, affecting drug clearance rates and potential side effects. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects in patients undergoing treatment with this compound .

Plomestane shares structural and functional similarities with several other compounds classified as aromatase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Exemestane | Steroidal | Aromatase inhibition | First steroidal aromatase inhibitor approved |

| Anastrozole | Non-steroidal | Aromatase inhibition | Selective non-steroidal agent |

| Letrozole | Non-steroidal | Aromatase inhibition | Potent non-steroidal inhibitor |

| Formestane | Steroidal | Aromatase inhibition | Similar structure but less commonly used |

Plomestane's unique position as a steroidal compound allows it to exhibit distinct pharmacological properties compared to its non-steroidal counterparts, potentially leading to differences in efficacy and side effect profiles in clinical applications.

Total Synthesis Approaches

The total synthesis of plomestane involves strategic construction of the estrane skeleton with concurrent installation of the propargyl functionality at the C-10 position. The most documented approach utilizes androstenedione as a foundational building block, which undergoes a series of transformations to install the terminal alkyne moiety [2] [4].

The synthesis typically begins with androst-4-ene-3,17-dione (androstenedione), which serves as an ideal precursor due to its readily available C-10 position for functionalization [5]. The key challenge in total synthesis lies in the regioselective introduction of the propargyl group while maintaining the stereochemical integrity of the steroid backbone [6].

A critical step involves the formation of C-C bonds at the C-10 position through alkylation reactions. The process requires careful control of reaction conditions to prevent unwanted rearrangements or elimination reactions that could compromise the steroid structure [7] [8].

Semi-Synthetic Pathways from Steroidal Precursors

The most practical and commercially viable route to plomestane involves semi-synthetic approaches starting from readily available steroidal intermediates. The patent literature describes a particularly elegant route utilizing 19-norandrost-5(10)-ene-3,17-dione (NAD) as the starting material [4].

This methodology involves the preparation of ketals from 2,2-dimethyl-1,3-propanediol to protect reactive carbonyl functionalities during the alkylation process. The protected steroid undergoes propargyl group addition through the use of higher order cuprates, which provide excellent regioselectivity for C-10 functionalization [4] [9].

The semi-synthetic route offers several advantages:

- Higher overall yields compared to total synthesis

- Reduced number of synthetic steps

- Utilization of readily available steroid precursors

- Scalable process chemistry

Retrosynthetic Analysis

The retrosynthetic disconnection of plomestane reveals several strategic bond-breaking opportunities. The primary disconnection involves the C-10 to propargyl carbon bond, which can be traced back to an alkylation reaction between a C-10 anion equivalent and a propargyl electrophile [10].

Key retrosynthetic considerations include:

Functional Group Interconversion: The terminal alkyne can be derived from various precursors including propargyl halides, acetylenic esters, or alkynyl organometallic reagents [7] [11].

Stereochemical Control: The retrosynthetic analysis must account for the specific stereochemistry at C-10, requiring stereoselective alkylation methodology [12].

Ring System Construction: Alternative approaches may involve construction of the steroid skeleton after alkyne installation, though this presents additional complexity [13].

Stereoselective Synthesis Strategies

The stereoselective synthesis of plomestane requires precise control over the configuration at C-10. The literature describes several approaches to achieve this stereochemical control [12] [6].

Cuprate-mediated alkylation represents the most reliable method for installing the propargyl group with high stereoselectivity. Higher order cuprates, particularly those derived from copper(I) salts and alkyl lithium reagents, provide excellent facial selectivity when reacting with steroidal electrophiles [9] [14].

The mechanism involves SN2-type displacement with inversion of configuration, allowing for predictable stereochemical outcomes when starting from appropriately configured precursors [15] [16]. Temperature control is critical, with reactions typically conducted at -78°C to -30°C to minimize side reactions [17].

Enolate alkylation strategies also provide viable routes to stereocontrolled C-10 functionalization. The formation of kinetic enolates using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) allows for subsequent alkylation with propargyl halides [18].

Process Chemistry Considerations

The development of plomestane for pharmaceutical applications requires optimization of synthetic routes for large-scale production. Several process chemistry factors merit consideration:

Solvent Selection: The choice of solvents significantly impacts both reaction efficiency and environmental sustainability. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed for organometallic reactions, while dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) serve as polar aprotic media for alkylation reactions [11].

Temperature Control: Precise temperature management is essential for maintaining selectivity in cuprate additions and enolate alkylations. Cryogenic conditions (-78°C) are often required for optimal stereoselectivity [17].

Purification Strategies: The similarity in structure between starting materials, intermediates, and products necessitates sophisticated purification techniques. Column chromatography using silica gel with carefully optimized eluent systems provides effective separation [19].

Scalability: Laboratory procedures must be adapted for larger scale production, considering factors such as heat transfer, mixing efficiency, and safety protocols for handling organometallic reagents [20].

Analytical Characterization Techniques

Comprehensive analytical characterization of plomestane and its synthetic intermediates requires multiple complementary techniques [21] [22].

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation. Key spectroscopic features include:

- 1H NMR: The terminal alkyne proton appears as a characteristic triplet around δ 2.5 ppm

- 13C NMR: The alkyne carbons resonate around δ 85 (≡C-H) and δ 70 (C-≡C-H)

- Stereochemical confirmation through NOE (Nuclear Overhauser Effect) experiments [23]

Mass Spectrometry offers molecular weight confirmation and fragmentation pattern analysis. Plomestane exhibits a molecular ion peak at m/z 310 corresponding to its molecular formula C21H26O2 [1] [24]. Characteristic fragmentation includes loss of the propargyl group (C3H3, -39 mass units) and typical steroid backbone fragmentations [21] [25].

Infrared Spectroscopy provides functional group identification with key absorption bands:

- Terminal alkyne C≡C stretch: ~2100 cm⁻¹

- Alkyne C-H stretch: ~3300 cm⁻¹

- Carbonyl stretches: ~1660 cm⁻¹ (α,β-unsaturated) and ~1740 cm⁻¹ (saturated) [26] [27]

Melting Point Determination serves as a classical criterion for compound identification and purity assessment. While specific melting point data for plomestane is not extensively documented in the available literature, this technique remains valuable for batch-to-batch consistency evaluation [28] [29].

Chromatographic Methods including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide separation, purification monitoring, and quantitative analysis capabilities [19] [30].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Wikipedia

Dates

2: Johnston JO, Wright CL, Holbert GW. Enzyme-activated inhibitors of steroidal hydroxylases. J Steroid Biochem Mol Biol. 1995 Jan;52(1):17-34. PubMed PMID: 7857870.

3: MacIndoe JH, Woods GR, Etre LA, Covey DF. Comparative studies of aromatase inhibitors in cultured human breast cancer cells. Cancer Res. 1982 Aug;42(8 Suppl):3378s-3381s. PubMed PMID: 7083203.

4: Longcope C, Femino A, Johnston JO. Inhibition of peripheral aromatization in baboons by an enzyme-activated aromatase inhibitor (MDL 18,962). Endocrinology. 1988 May;122(5):2007-11. PubMed PMID: 3359974.

5: White EL, Ross LJ, Steele VE, Kelloff GJ, Hill DL. Screening of potential cancer preventing chemicals as aromatase inhibitors in an in vitro assay. Anticancer Res. 1999 Mar-Apr;19(2A):1017-20. PubMed PMID: 10368648.

6: Johnston JO. Biological characterization of 10-(2-propynyl) estr-4-ene-3, 17-dione (MDL 18,962), an enzyme-activated inhibitor of aromatase. Steroids. 1987 Jul-Sep;50(1-3):105-20. PubMed PMID: 2847370.

7: Zimniski SJ, Brandt ME, Melner MH, Brodie AM, Puett D. Effect of 4-hydroxyandrostenedione on murine Leydig tumor cell steroidogenesis. Cancer Res. 1991 Jul 15;51(14):3663-8. PubMed PMID: 2065323.

8: Longcope C. Peripheral aromatization: studies on controlling factors. Steroids. 1987 Jul-Sep;50(1-3):253-67. PubMed PMID: 2847371.

9: Melby JC, Holbrook M, Griffing GT, Johnston JO. Antihypertensive effects of an aromatase inhibitor in the spontaneously hypertensive rat. Hypertension. 1987 Nov;10(5):484-7. PubMed PMID: 3666863.

10: Brodie AM. Aromatase, its inhibitors and their use in breast cancer treatment. Pharmacol Ther. 1993 Dec;60(3):501-15. Review. PubMed PMID: 8073072.

11: Zimniski SJ, Brandt ME, Melner MH, Covey DF, Puett D. Inhibition of Leydig tumor cell steroidogenesis by 10-propargylestr-4-ene-3,17-dione, an irreversible aromatase inhibitor. Cancer Res. 1985 Oct;45(10):4883-9. PubMed PMID: 4027975.

12: Doody KM, Murry BA, Mason JI. The use of rat Leydig tumor (R2C) and human hepatoma (HEPG2) cells to evaluate potential inhibitors of rat and human steroid aromatase. J Enzyme Inhib. 1990;4(2):153-8. PubMed PMID: 1965908.

13: di Salle E, Giudici D, Briatico G, Ornati G. Novel irreversible aromatase inhibitors. Ann N Y Acad Sci. 1990;595:357-67. PubMed PMID: 2375613.

14: Johnston JO, Wright CL, Metcalf BW. Biochemical and endocrine properties of a mechanism-based inhibitor of aromatase. Endocrinology. 1984 Aug;115(2):776-85. PubMed PMID: 6745181.

15: Brandt ME, Covey DF, Zimniski SJ. The effects of in vivo administration of 10-propargylestr-4-ene-3,17-dione on rat ovarian aromatase and estrogen levels. J Enzyme Inhib. 1990;4(2):143-52. PubMed PMID: 2098521.

16: Johnston JO, Wright CL, Leeson GA. Regioselectivity of metabolic activation of acetylenic steroids by hepatic cytochrome P450 isozymes. Steroids. 1991 Apr;56(4):180-4. PubMed PMID: 1871782.

17: Brandt ME, Puett D, Garola R, Fendl K, Covey DF, Zimniski SJ. Aromatase and aromatase inhibitors: from enzymology to selective chemotherapy. Prog Clin Biol Res. 1988;262:65-84. Review. PubMed PMID: 3287391.

18: Johnston JO, Wright CL, Shumaker RC. Human trophoblast xenografts in athymic mice: a model for peripheral aromatization. J Steroid Biochem. 1989 Oct;33(4A):521-9. PubMed PMID: 2811362.

19: Gomez-Sanchez EP, Gomez-Sanchez CE. The effect of gonadectomy and aromatase inhibition on the excretion of 19-nordeoxycorticosterone in rats. J Steroid Biochem Mol Biol. 1991 Aug;39(2):185-8. PubMed PMID: 1888677.

20: Kruter RH, Berkovitz GD, Migeon CJ, Brown TR. Effects of 10-(2-propynyl)-estr-4-ene-3,17-dione (MDL 18,962)--a mechanism-based irreversible inhibitor of aromatase--in cultured human foreskin fibroblasts. J Steroid Biochem. 1987 Aug;28(2):139-45. PubMed PMID: 3626551.